(E)-Methyl 9-Iodonon-4-enoate
Description
(E)-Methyl 9-Iodonon-4-enoate (C₁₀H₁₇IO₂, MW 296.15) is a clear, oil-like compound soluble in dichloromethane, ether, ethyl acetate, and methanol . It serves as a critical intermediate in synthesizing Pseudomonic Acid D Sodium, an antibiotic derived from Pseudomonas fluorescens . The compound features an (E)-configured double bond at the 4th position and an iodine substituent at the 9th carbon, distinguishing it structurally and functionally from non-halogenated esters.
Properties
Molecular Formula |
C₁₀H₁₇IO₂ |
|---|---|
Molecular Weight |
296.15 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Structural Elements :
- Ester Group : Common in methyl esters (e.g., sandaracopimaric acid methyl ester, E-communic acid methyl ester) .

- Iodine Substituent : Rare in naturally occurring esters but critical for reactivity (e.g., nucleophilic substitution) .
- Double Bond Geometry : The (E)-configuration at C4 contrasts with (Z)-isomers (e.g., Z-communic acid methyl ester) , influencing steric interactions and molecular packing.
Comparison Table :
Physical and Chemical Properties
- Molecular Weight: Higher (296.15 g/mol) than non-iodinated analogs (e.g., methyl linoleate: 294.5 g/mol) due to iodine’s atomic mass .
- Solubility : Comparable to other methyl esters in organic solvents but may exhibit altered polarity due to the iodine atom .
Analytical and Crystallographic Context
While this compound is an oil, structural validation of related compounds often employs X-ray crystallography (e.g., SHELX programs , ORTEP-III ). Hydrogen bonding patterns, critical in crystalline analogs (e.g., benzoate derivatives ), are less relevant here due to its non-crystalline nature.
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